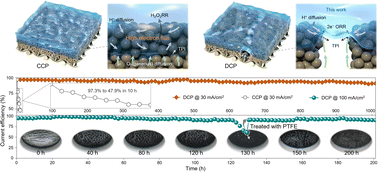An anti-electrowetting carbon film electrode with self-sustained aeration for industrial H2O2 electrosynthesis†
Energy & Environmental Science Pub Date: 2023-11-28 DOI: 10.1039/D3EE03223J
Abstract
Electrochemical two-electron oxygen reduction represents a highly desirable and sustainable future strategy for the mass production of hydrogen peroxide (H2O2) for applications from large-scale chemical production to portable sanitation. However, the industrial translation of this process is challenged by poor selectivity and durability due to the damaging flooding of the reactive three-phase interface of air-diffusion electrodes by rapid electrowetting under high current density operation conditions. Here, we demonstrate a concept of an anti-electrowetting carbon film electrode with self-sustained aeration by structurally discontinuously fracturing conventional planar electrocatalyst films assembled using just commercially available carbon particles. The dense through-microcracks formed in the coating-fabricated carbon black-polytetrafluoroethylene active layer counterintuitively present robust underwater hydrophobicity. This allows self-driven diffusion of oxygen from open air to the active interface, while enabling electrodes to operate at industry-relevant current densities (100–300 mA cm−2) with unprecedented selectivity (>97%) and durability (>200 h) without failure. The demonstrated anti-electrowetting carbon film with self-sustained aeration is highly promising for developing next-generation cheap and scalable metal-free electrodes for industry-scale H2O2 electrosynthesis.


Recommended Literature
- [1] A straightforward zinc-catalysed reduction of sulfoxides to sulfides†
- [2] Investigating perceptions of the structure and development of scientific knowledge in the context of a transformed organic chemistry lecture course
- [3] Three dimensional quantitative characterization of magnetite nanoparticles embedded in mesoporous silicon: local curvature, demagnetizing factors and magnetic Monte Carlo simulations†
- [4] NMR and TRLFS studies of Ln(iii) and An(iii) C5-BPP complexes†
- [5] Back cover
- [6] Molecular association induced by flow in solutions of some macromolecular polyelectrolytes
- [7] An unprecedented {Cu II14Te IV10} core incorporated in a 36-tungsto-4-silicate polyoxometalate with visible light-driven catalytic hydrogen evolution activity†
- [8] Linking interfacial work of deformation from deconvoluted macro-rheological spectrum to early stage healing in selected polyurethanes†
- [9] Tuning the anion binding properties of lanthanide receptors to discriminate nucleoside phosphates in a sensing array†
- [10] Encapsulation technology to improve biological resource recovery: recent advancements and research opportunities†

Journal Name:Energy & Environmental Science
Research Products
-
CAS no.: 1587-07-1
-
CAS no.: 1115-82-8
-
CAS no.: 124252-41-1
-
CAS no.: 108694-93-5









